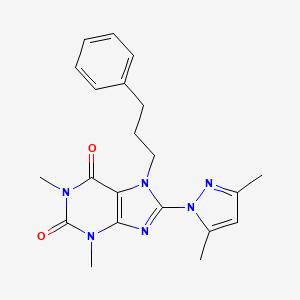

8-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-dimethyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione

Description

8-(3,5-Dimethyl-1H-pyrazol-1-yl)-1,3-dimethyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione is a purine-dione derivative characterized by distinct substituents at positions 1, 3, 7, and 8 of the purine core. The compound features:

- 8-position: A 3,5-dimethylpyrazol-1-yl group, which may modulate hydrogen-bonding capabilities and electronic properties.

Structural refinement of such compounds often employs programs like SHELXL () for crystallographic analysis, and hydrogen-bonding patterns can be evaluated using graph set theory ().

Properties

IUPAC Name |

8-(3,5-dimethylpyrazol-1-yl)-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N6O2/c1-14-13-15(2)27(23-14)20-22-18-17(19(28)25(4)21(29)24(18)3)26(20)12-8-11-16-9-6-5-7-10-16/h5-7,9-10,13H,8,11-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQZDBMGRRKCFFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC3=C(N2CCCC4=CC=CC=C4)C(=O)N(C(=O)N3C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 8-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-dimethyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione is a derivative of purine that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and relevant case studies related to this compound.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The pyrazole moiety is introduced via a reaction with hydrazine derivatives followed by cyclization processes that yield the purine structure. The synthesis pathway can be summarized as follows:

- Formation of the Pyrazole Ring : Reacting 3,5-dimethyl-1H-pyrazole with appropriate carbonyl compounds.

- Purine Core Formation : Utilizing methods such as the Biginelli reaction or similar cyclization techniques to construct the purine framework.

Biological Activity

The biological activity of this compound is primarily attributed to its structural features which allow it to interact with various biological targets.

Anticancer Activity

Research indicates that derivatives of pyrazole and purine exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms:

- Inhibition of Cell Proliferation : In vitro studies demonstrated that the compound effectively reduces the viability of several cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells.

Antiviral Activity

Another notable activity is its potential as an antiviral agent. Compounds containing pyrazole have been reported to exhibit inhibitory effects against viruses such as HCV (Hepatitis C Virus).

- Mechanism of Action : The mechanism may involve the inhibition of viral replication or interference with viral entry into host cells.

Anti-inflammatory Properties

The anti-inflammatory effects of pyrazole derivatives are well-documented. The target pathways often include:

- Inhibition of COX Enzymes : Similar compounds have been shown to inhibit cyclooxygenase enzymes, reducing pro-inflammatory mediators.

Case Studies

A number of studies have explored the pharmacological potential of pyrazole derivatives:

- Study on Anticancer Properties : A recent study evaluated a series of pyrazole-based compounds for their cytotoxic effects on various cancer cell lines. The results indicated that modifications on the pyrazole ring significantly influenced their efficacy against cancer cells .

- Antiviral Activity Assessment : Another research focused on the antiviral properties against HCV, demonstrating that certain substitutions on the pyrazole moiety enhanced antiviral activity .

Scientific Research Applications

Research indicates that compounds containing pyrazole and purine structures often exhibit significant biological activities:

Antitumor Activity

The compound has shown promise in inhibiting cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest. Studies have demonstrated its efficacy against several types of cancer cells:

| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) | Comments |

|---|---|---|---|

| HepG2 (Liver) | 7.5 | 6.0 (Cisplatin) | Moderate cytotoxicity observed |

| A549 (Lung) | 8.2 | 5.5 (Cisplatin) | Comparable efficacy to standard treatment |

| MCF7 (Breast) | 9.0 | 4.0 (Doxorubicin) | Lower potency than traditional chemotherapies |

Study on HepG2 Cells

In a study assessing the effectiveness of the compound against HepG2 liver carcinoma cells, treatment resulted in significant apoptosis as evidenced by increased caspase activity and DNA fragmentation assays.

A549 Lung Carcinoma Study

The compound was tested against A549 lung carcinoma cells, showing an IC50 value of 8.2 µM, indicating its potential as an effective treatment option for lung cancer.

MCF7 Breast Cancer Study

Research focused on MCF7 breast cancer cells revealed an IC50 value of 9.0 µM, suggesting that while it is less potent than some existing treatments, it still holds promise for further development.

Toxicity Profile

The toxicity profile of the compound has been assessed in normal human lung fibroblast cells (MRC-5). Results indicated that the compound exhibits low toxicity levels compared to its anticancer effects, suggesting a favorable therapeutic index for further development.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally analogous purine-dione derivatives, highlighting substituent variations and physicochemical properties:

Key Structural and Functional Differences:

8-Position Substituents: The target compound’s 3,5-dimethylpyrazole group (vs. Dimethylpyrazole may favor hydrogen bonding via N-atoms, whereas diethyl groups prioritize hydrophobic interactions.

7-Position Substituents :

- The target’s 3-phenylpropyl chain introduces aromaticity and lipophilicity, which could improve membrane permeability but reduce aqueous solubility compared to isopropyl () or 2-methylallyl () groups .

- The phenyl group enables π-π stacking, a feature absent in aliphatic substituents like isopropyl.

Physicochemical and Crystallographic Insights:

- Molecular Weight : The target compound’s higher molecular weight (392.46 g/mol) reflects its extended 3-phenylpropyl chain, contrasting with lighter analogs (: 330.38 g/mol; : 314.35 g/mol).

- Hydrogen Bonding : The pyrazole and purine-dione moieties in all compounds likely form intramolecular hydrogen bonds, stabilizing their conformations. Graph set analysis () could reveal distinct patterns due to substituent variations.

- Crystallography : Structural refinement via SHELXL () is critical for resolving conformational details, particularly for the target’s flexible 3-phenylpropyl chain.

Research Implications and Limitations

While direct biological data for the target compound are unavailable, structural comparisons suggest:

- Drug Design : The 3-phenylpropyl group could enhance target affinity in hydrophobic binding pockets, while dimethylpyrazole balances hydrogen bonding and steric effects.

- Crystallographic Challenges : Bulky substituents may complicate crystal lattice formation, necessitating advanced refinement tools like SHELXL () and visualization via ORTEP ().

Limitations include inferred molecular properties and a lack of experimental data for the target compound. Further studies are needed to validate its physicochemical and biological profiles.

Q & A

Basic: How can researchers optimize the multi-step synthesis of this purine derivative?

Methodological Answer:

Optimization requires careful control of reaction conditions. Key steps include:

- Nucleophilic Substitution: Introduce the 3,5-dimethylpyrazole group at position 8 using a polar aprotic solvent (e.g., DMF) and a catalyst like Pd(PPh₃)₄ to enhance regioselectivity .

- Alkylation at Position 7: Use 3-phenylpropyl bromide under anhydrous conditions with K₂CO₃ as a base to minimize side reactions .

- Purification: Employ flash chromatography (silica gel, CH₂Cl₂/MeOH gradient) followed by recrystallization from ethanol to achieve >95% purity .

Basic: What analytical techniques confirm the structural integrity of the compound?

Methodological Answer:

A combination of techniques is critical:

- NMR Spectroscopy: ¹H/¹³C-NMR to verify substituent positions (e.g., pyrazole N1-methyl at δ 3.2 ppm, phenylpropyl protons at δ 7.1–7.4 ppm) .

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]+ expected for C₂₀H₂₅N₆O₂: 389.19) .

- X-ray Crystallography (if crystalline): Resolve absolute configuration, particularly for stereochemical ambiguities at position 7 .

Advanced: How can researchers assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Forced Degradation Studies:

- Acidic/alkaline hydrolysis: Incubate in 0.1M HCl/NaOH at 40°C for 24 hours, monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .

- Thermal Stress: Heat solid samples at 80°C for 48 hours; analyze for decomposition products using LC-MS .

- Long-Term Stability: Store at -20°C under inert atmosphere (argon) to prevent oxidation of the phenylpropyl moiety .

Advanced: How to resolve contradictions in bioactivity data across different in vitro studies?

Methodological Answer:

- Standardize Assay Conditions: Ensure consistent cell lines (e.g., HEK293 for kinase assays), ATP concentration (1 mM), and incubation time (30 min) .

- Control for Solubility: Use DMSO stock solutions ≤0.1% to avoid solvent interference; validate solubility via dynamic light scattering .

- Replicate with Orthogonal Methods: Compare enzyme inhibition (e.g., DYRK1A) with cellular assays (e.g., proliferation in SH-SY5Y cells) to confirm target engagement .

Advanced: How to design experiments to study structure-activity relationships (SAR) for this compound?

Methodological Answer:

- Systematic Substituent Variation:

- Modify the pyrazole group (e.g., 3,5-diethyl vs. dimethyl) to assess steric effects on target binding .

- Replace the phenylpropyl chain with shorter alkyl groups to evaluate hydrophobicity’s role in membrane permeability .

- Computational Docking: Use AutoDock Vina to predict binding poses against targets like adenosine receptors; validate with SPR (surface plasmon resonance) .

Advanced: How to integrate computational models with experimental data to predict metabolic pathways?

Methodological Answer:

- In Silico Prediction: Use software like MetaPrint2D to identify vulnerable sites (e.g., pyrazole N-methyl groups) for phase I oxidation .

- In Vitro Validation: Incubate with liver microsomes (human/rat), analyze metabolites via UPLC-QTOF-MS, and compare with predicted pathways .

Basic: What purification strategies ensure high purity (>99%) for pharmacological studies?

Methodological Answer:

- Flash Chromatography: Use silica gel with gradient elution (CH₂Cl₂ → CH₂Cl₂:MeOH 95:5) to remove unreacted precursors .

- Preparative HPLC: Employ a C18 column (10 μm, 250 mm × 21.2 mm) with isocratic 60% acetonitrile/water at 10 mL/min .

Advanced: How to validate the compound’s bioactivity in complex biological systems?

Methodological Answer:

- 3D Spheroid Models: Test anti-proliferative effects in HCT116 colon cancer spheroids; quantify ATP levels via CellTiter-Glo .

- Transcriptomics: Perform RNA-seq on treated vs. untreated cells to identify downstream pathways (e.g., MAPK/ERK) .

Advanced: How to investigate degradation pathways under oxidative stress?

Methodological Answer:

- Hydrogen Peroxide Exposure: Treat with 3% H₂O₂ at 37°C for 6 hours; identify radicals via EPR spectroscopy and degradation products via GC-MS .

- Mechanistic Studies: Use deuterated solvents (D₂O) to trace proton exchange sites during oxidation .

Advanced: How to address solubility challenges for in vivo administration?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.